molecular formula C23H29NO4S B3613060 4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B3613060
M. Wt: 415.5 g/mol
InChI Key: ZZXWTXRSGBDHHY-UHFFFAOYSA-N
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Description

4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexylsulfanyl group and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

4-(cyclohexylsulfanylmethyl)-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-26-20-13-18(14-21(27-2)22(20)28-3)24-23(25)17-11-9-16(10-12-17)15-29-19-7-5-4-6-8-19/h9-14,19H,4-8,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXWTXRSGBDHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)CSC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may bind to the colchicine binding site on tubulin, leading to microtubule destabilization and inhibition of cell division . This mechanism is particularly relevant in the context of its anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known microtubule destabilizer used in cancer therapy.

    Combretastatin: Another compound that targets the colchicine binding site on tubulin.

    Podophyllotoxin: Used for its anti-cancer properties and shares structural similarities with the trimethoxyphenyl group.

Uniqueness

4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds. Its combination of a cyclohexylsulfanyl group and a trimethoxyphenyl group provides a distinctive chemical profile that can be exploited for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide
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4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

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